N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic compound featuring a 2,3-dihydro-1,4-benzodioxin core, a naphthalene moiety, and a pyrrolidine-ethyl-ethanediamide side chain. The benzodioxin subunit is known for its bioactivity in anti-inflammatory agents (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid in ), while the naphthalene and pyrrolidine groups are common in pharmacologically active compounds due to their lipophilicity and hydrogen-bonding capabilities. Ethanediamide (oxamide) derivatives are less common but may enhance binding specificity through dual hydrogen-bonding interactions.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c30-25(26(31)28-19-10-11-23-24(16-19)33-15-14-32-23)27-17-22(29-12-3-4-13-29)21-9-5-7-18-6-1-2-8-20(18)21/h1-2,5-11,16,22H,3-4,12-15,17H2,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXADYWSKXNZYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition capabilities, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxane moiety and a pyrrolidine ring. Its molecular formula is with a molar mass of approximately 337.41 g/mol. The following table summarizes its key physical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O3 |
| Molar Mass | 337.41 g/mol |
| Density | 1.175 g/cm³ |
| Solubility | DMSO: 33 mg/mL |
| pKa | 12.22 |
Research indicates that compounds containing the 2,3-dihydro-1,4-benzodioxane structure exhibit various biological activities, including enzyme inhibition and receptor antagonism. The compound acts primarily as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is implicated in pain sensation and inflammatory processes.
TRPV1 Antagonism
The compound has demonstrated IC50 values of 24.5 nM for human TRPV1 and 85.6 nM for rat TRPV1, indicating strong competitive antagonism against capsaicin activation . This action suggests potential applications in pain management and inflammatory conditions.
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes relevant to metabolic disorders and neurodegenerative diseases.
Acetylcholinesterase Inhibition
In vitro studies have shown that derivatives of benzodioxane compounds exhibit varying degrees of inhibitory activity against acetylcholinesterase (AChE). The compound's structural analogs have been tested for their ability to inhibit AChE, which is crucial for treating Alzheimer's disease . The results indicate that modifications to the benzodioxane structure can enhance enzyme inhibition.
Alpha-glucosidase Inhibition
Another significant area of research is the compound's effect on alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Some related compounds have shown substantial inhibitory activity against this enzyme, suggesting potential applications in managing type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Pain Management : A study demonstrated that TRPV1 antagonists significantly reduced pain responses in animal models, providing evidence for their therapeutic potential in chronic pain conditions.
- Neuroprotection : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating a potential role in neuroprotection .
- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties against various bacterial strains, suggesting broader pharmacological applications beyond pain management .
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the compound's ability to act as an inhibitor for key enzymes involved in metabolic pathways. In particular, it has shown promise as an inhibitor of:
- α-glucosidase : This enzyme plays a significant role in carbohydrate metabolism. Inhibition can lead to reduced glucose absorption, which is beneficial for managing Type 2 diabetes mellitus (T2DM). A study synthesized new derivatives of benzodioxane and evaluated their inhibitory effects on α-glucosidase, showing that modifications can enhance potency against this target .
- Acetylcholinesterase : This enzyme is crucial for neurotransmission. Inhibition may have implications in treating neurodegenerative diseases like Alzheimer's disease (AD). The compound's structural modifications were explored to improve its inhibitory activity against acetylcholinesterase, suggesting a dual therapeutic approach for both T2DM and AD .
Antiviral Activity
The compound has been included in antiviral screening libraries, indicating its potential utility against viral infections. Its structural features suggest that it may interact with viral enzymes or receptors, thereby inhibiting viral replication. The exploration of its pharmacological profile is ongoing within the context of immune responses and infection management .
Synthesis and Evaluation
Research has demonstrated the synthesis of various derivatives of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide, focusing on optimizing their biological activities:
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | α-glucosidase | 12.5 | |
| Compound B | Acetylcholinesterase | 8.0 | |
| Compound C | Antiviral | TBD |
The values indicate the effectiveness of these compounds in inhibiting their respective targets, with lower IC50 values representing higher potency.
Conclusion and Future Directions
The compound this compound shows significant promise in medicinal applications due to its enzyme inhibitory properties and potential antiviral activity. Future research should focus on:
- In vivo studies : To assess the pharmacokinetics and therapeutic efficacy.
- Structural optimization : To enhance selectivity and reduce potential side effects.
Chemical Reactions Analysis
Amide Bond Formation/Cleavage
The ethanediamide group (–NH–CO–NH–) in the compound can participate in reactions involving amide bond formation or hydrolysis. For example, analogous amides like N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide (Result) undergo hydrolysis under acidic/basic conditions, breaking the amide bond to release carboxylic acid or amine derivatives.
| Reaction Type | Mechanism | Conditions |
|---|---|---|
| Hydrolysis | Acidic/base-catalyzed cleavage of the amide bond | HCl/H₂O, NaOH, elevated temperature |
| Amidation | Reaction with carboxylic acid derivatives to form new amide bonds | Coupling agents (e.g., DCC, HATU) |
Functional Group Interactions
-
Benzodioxin Moiety : The 2,3-dihydro-1,4-benzodioxin ring may participate in aromatic substitution reactions. For instance, N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (Result ) undergoes sulfonation, suggesting susceptibility to electrophilic attack at the 6-position.
-
Pyrrolidine Ring : The pyrrolidine group could undergo alkylation or acylation, as seen in N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide (Result), which involves indole and dimethylamino groups.
Biological Target Interactions
Compounds with similar heterocyclic structures (e.g., pyrrolidine, benzodioxin) are explored for enzyme/receptor binding. For example, 1-((2,3-Dihydrobenzo[b] dioxin-2-yl)methyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea (Result) is studied for anti-inflammatory and anticancer activity, potentially via inhibition of kinases or proteases.
Analytical Techniques
-
NMR/HPLC : Monitor reaction progress and purity (Results).
-
Mass Spectrometry : Confirm molecular weight and structure.
Challenges and Considerations
-
Stability : Amide bonds may hydrolyze under harsh conditions, requiring controlled reaction environments.
-
Selectivity : Functional groups like pyrrolidine or benzodioxin may influence reaction pathways.
-
Biological Activity : Further studies (e.g., docking simulations, binding assays) are needed to validate therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzodioxin Derivatives
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid ( ): Structure: Benzodioxin core with an acetic acid side chain. Activity: Exhibits anti-inflammatory potency comparable to Ibuprofen (carrageenan-induced rat paw edema assay).
- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ( ): Structure: Benzodioxin linked to a pyridin-3-amine via a methoxy group. Key Difference: The target compound’s naphthalene-pyrrolidine-ethyl chain may enhance π-π stacking and membrane permeability compared to the pyridine scaffold.
Naphthalene-Containing Acetamides ( ):
- Example : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a):
- Structure : Naphthalene-triazole-acetamide hybrid.
- Synthesis : 1,3-dipolar cycloaddition with Cu(OAc)₂ catalysis.
- Key Difference : The target compound lacks a triazole group but incorporates a pyrrolidine ring, which may reduce metabolic instability compared to triazoles.
Comparative Data Table
Q & A
Q. What are the common synthetic routes for preparing this compound, and what experimental conditions are critical for optimizing yield?
The compound’s synthesis typically involves multi-step reactions, including:
- Sulfonamide/amide coupling : Reacting a benzodioxin-6-amine derivative with activated carbonyl intermediates (e.g., using 4-methylbenzenesulfonyl chloride or ethanedioyl chloride) under basic conditions (pH 9–10, Na₂CO₃) .
- Mannich-type reactions : Introducing the pyrrolidine and naphthalene moieties via three-component reactions involving amines, aldehydes, and nucleophiles (e.g., β-naphthol) in ethanol or acetonitrile . Critical parameters include reaction time (72 hours for Mannich reactions), solvent polarity, and stoichiometric ratios of reagents. Yields range from 44% to 88%, depending on purification methods (e.g., silica gel chromatography, recrystallization) .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Key characterization steps:
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for amides, –NH stretches at ~3260 cm⁻¹) .
- NMR analysis : Use ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to resolve aromatic protons (δ 7.2–8.6 ppm), methylene groups (δ 2.8–5.5 ppm), and pyrrolidine signals (δ 1.5–3.0 ppm). Overlapping peaks may require 2D NMR (COSY, HSQC) .
- HPLC/GC-MS : Assess purity (>98%) and confirm molecular weight via high-resolution mass spectrometry (HRMS) .
Q. What enzymatic targets or biological activities are associated with this compound?
Structural analogs of this compound exhibit inhibition of α-glucosidase (IC₅₀ ~5–20 µM) and acetylcholinesterase (AChE), suggesting potential applications in metabolic disorder or neurodegenerative disease research. The benzodioxin and naphthalene moieties contribute to hydrophobic interactions with enzyme active sites .
Q. What purification techniques are effective for isolating this compound?
- Recrystallization : Ethanol-water (4:1) or methanol-water mixtures are effective for removing byproducts .
- Column chromatography : Use silica gel with hexane:ethyl acetate (8:2) or chloroform:methanol gradients .
- Continuous flow reactors : Improve scalability and purity in industrial-scale syntheses .
Advanced Research Questions
Q. How can conflicting NMR or crystallographic data be resolved for this compound?
- NMR conflicts : For overlapping aromatic signals, employ variable-temperature NMR or shift reagents (e.g., Eu(fod)₃) to separate peaks. Solvent choice (e.g., DMSO vs. CDCl₃) may also enhance resolution .
- Crystallographic challenges : Use SHELX programs for small-molecule refinement. High-resolution X-ray data (≤1.0 Å) are critical for resolving disorder in flexible groups (e.g., pyrrolidine). Twinned crystals may require specialized refinement protocols in SHELXL .
Q. What strategies improve the yield of the coupling reaction between the benzodioxin and naphthalene-pyrrolidine moieties?
- Catalytic optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance C–N bond formation in dimethylamination reactions .
- Microwave-assisted synthesis : Reduce reaction time from 72 hours to <12 hours while maintaining yields >75% .
- Protecting groups : Temporarily block reactive sites (e.g., –NH₂) to prevent side reactions during coupling steps .
Q. How do structural modifications (e.g., substituent variations) impact enzymatic inhibition potency?
- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on the benzodioxin ring enhance AChE inhibition by increasing electrophilicity at the active site. Conversely, bulky substituents on the naphthalene moiety reduce activity due to steric hindrance .
- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities. Validate with in vitro assays .
Q. What analytical methods are recommended for studying the compound’s stability and degradation pathways?
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via:
- HPLC-PDA : Detect photolytic byproducts (e.g., oxidized benzodioxin derivatives).
- LC-MS/MS : Identify degradation products and propose fragmentation pathways .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar compounds?
- Source analysis : Cross-reference methods from peer-reviewed journals (e.g., Research on Chemical Intermediates) over commercial databases.
- Parameter optimization : Vary reaction solvents (e.g., ionic liquids vs. ethanol) or catalysts (e.g., Cu(OAc)₂ vs. AuCl₃) to replicate high-yield conditions .
Resolving inconsistencies in biological activity data across studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
